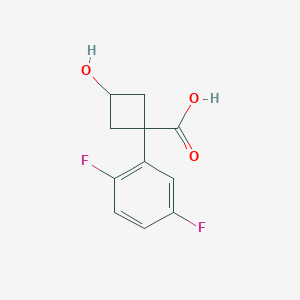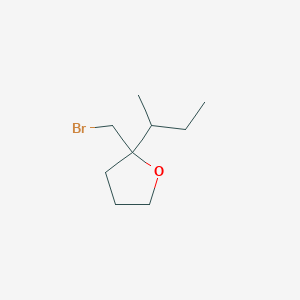
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is a chemical compound with the molecular formula C₇H₈ClNOS and a molecular weight of 189.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 1-position of the propan-2-one chain. It is primarily used in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino ketone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one
- 1-Amino-3-(5-bromothiophen-3-yl)propan-2-one
- 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one
Uniqueness
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the thiophene ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C7H8ClNOS |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
1-amino-3-(5-chlorothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2 |
Clé InChI |
JSMPBNMIJHYFJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CC(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)



